molecular formula C18H22N4O B2566489 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea CAS No. 2034304-77-1

1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea

Cat. No.: B2566489
CAS No.: 2034304-77-1
M. Wt: 310.401
InChI Key: NMXARWUHIOKRTO-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea is a compound that features a bipyridine moiety linked to a cyclohexylurea group. Bipyridine derivatives are well-known for their applications in coordination chemistry, where they serve as ligands for metal ions. The cyclohexylurea group adds unique properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea typically involves the coupling of a bipyridine derivative with a cyclohexylurea precursor. One common method is the reaction of 3-(bromomethyl)-2,4’-bipyridine with cyclohexylisocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction of the bipyridine moiety can yield dihydrobipyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the bipyridine ring under mild conditions.

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea involves its interaction with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These metal complexes can participate in various biochemical and catalytic processes, influencing molecular targets and pathways. For example, in biological systems, the compound may interact with metalloproteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea is unique due to the presence of the cyclohexylurea group, which imparts additional steric and electronic properties to the compound

Properties

IUPAC Name

1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXARWUHIOKRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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